molecular formula C12H11BrN2O5 B3207430 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid CAS No. 1041853-23-9

6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid

Cat. No.: B3207430
CAS No.: 1041853-23-9
M. Wt: 343.13 g/mol
InChI Key: MKKPCCLMQWZWIM-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid is a complex organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline precursor, followed by the introduction of hydroxy and methoxyethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 6-Bromo-4-oxo-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid.

    Reduction: Formation of 4-Hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid.

    Substitution: Formation of various substituted cinnoline derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycinnoline-3-carboxylic acid: Lacks the bromine and methoxyethoxy groups, resulting in different chemical reactivity and biological activity.

    6-Bromo-4-methoxycinnoline-3-carboxylic acid:

Uniqueness

6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid is unique due to the combination of its bromine, hydroxy, and methoxyethoxy groups. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-bromo-7-(2-methoxyethoxy)-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O5/c1-19-2-3-20-9-5-8-6(4-7(9)13)11(16)10(12(17)18)15-14-8/h4-5H,2-3H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKPCCLMQWZWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)NN=C(C2=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172937
Record name 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)-3-cinnolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041853-23-9
Record name 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)-3-cinnolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041853-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)-3-cinnolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid
Reactant of Route 2
6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid
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6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid
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6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid
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6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid

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